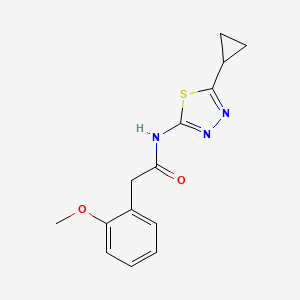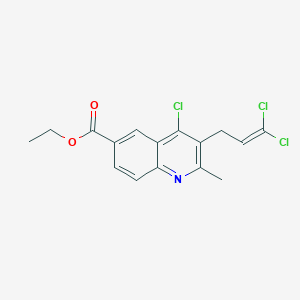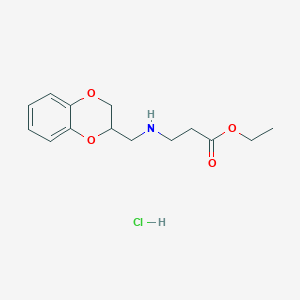![molecular formula C20H25N3O4S B5143068 N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide, also known as N-(2-methoxy-5-(4-(phenylpiperazin-1-yl)sulfonyl)phenyl)propanamide or MPS, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. MPS is a member of the sulfonamide class of compounds, which have been used for a variety of medical purposes, including as antibiotics and diuretics. MPS has been shown to have a wide range of potential applications in the fields of medicine and biochemistry, and research into its properties and mechanisms of action is ongoing.
作用机制
The mechanism of action of MPS is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways in cells. MPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
MPS has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurological disorders. In addition, MPS has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may have implications for its use in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using MPS in lab experiments is that it has been extensively studied and its properties and mechanisms of action are well understood. This makes it a useful tool for investigating the effects of certain enzymes or signaling pathways in cells. However, one limitation is that MPS is a relatively complex molecule, and its synthesis can be challenging. In addition, its potential therapeutic effects have not yet been fully characterized in vivo, so more research is needed to determine its safety and efficacy in humans.
未来方向
There are many potential future directions for research on MPS. One area of interest is in the development of new cancer therapies, as MPS has shown promise in inhibiting the growth of cancer cells in vitro. Another area of interest is in the treatment of neurological disorders, as MPS has been shown to modulate certain signaling pathways in the brain. In addition, further research is needed to fully understand the mechanism of action of MPS and to determine its safety and efficacy in vivo.
合成方法
The synthesis of MPS has been described in several scientific publications. One common method involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-phenylpiperazine in the presence of a reducing agent, followed by the addition of propanoyl chloride to form the final product. Other methods involve the use of different starting materials or reaction conditions, but the overall strategy is similar.
科学研究应用
MPS has been studied for its potential use in a variety of medical applications. One area of interest is in the treatment of cancer, as MPS has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate certain signaling pathways in the brain.
属性
IUPAC Name |
N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-20(24)21-18-15-17(9-10-19(18)27-2)28(25,26)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALXFFDRYMBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)


![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)

